1-(1-Benzylpiperidin-3-YL)ethan-1-one

Metabolic stability AChE inhibitor design Physicochemical property optimization

1-(1-Benzylpiperidin-3-yl)ethan-1-one (CAS 92499-81-5, MFCD18898528) is a C14H19NO N-benzylpiperidine derivative bearing a methyl ketone at the piperidine 3-position. The compound is structurally characterized by a tertiary amine (N-benzyl), a ketone carbonyl at the 3-position, and one chiral center, yielding a molecular weight of 217.31 g/mol and a calculated LogP of 1.9.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B13634790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-3-YL)ethan-1-one
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
InChIKeyPSOOKVRLQJHUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Benzylpiperidin-3-yl)ethan-1-one (CAS 92499-81-5): A Key N-Benzylpiperidine Ketone Intermediate for CNS-Targeted Synthesis and Procuremen


1-(1-Benzylpiperidin-3-yl)ethan-1-one (CAS 92499-81-5, MFCD18898528) is a C14H19NO N-benzylpiperidine derivative bearing a methyl ketone at the piperidine 3-position. The compound is structurally characterized by a tertiary amine (N-benzyl), a ketone carbonyl at the 3-position, and one chiral center, yielding a molecular weight of 217.31 g/mol and a calculated LogP of 1.9 [1]. It serves primarily as a versatile synthetic intermediate for constructing bioactive molecules targeting neurological disorders, with the N-benzylpiperidine substructure being a privileged pharmacophore found in the approved Alzheimer's drug donepezil and numerous CNS-targeted candidates [2]. The (S)-enantiomer has been co-crystallized with xenobiotic reductase XenA (PDB 5CPN), confirming its utility as a rigid, chiral building block amenable to X-ray crystallographic characterization [3].

Why 1-(1-Benzylpiperidin-3-yl)ethan-1-one Cannot Be Substituted by Generic N-Benzylpiperidine Analogs


The N-benzylpiperidine scaffold is highly sensitive to both the nature (ketone vs. ester vs. alcohol) and the regiochemistry (3- vs. 4-position) of the substituent on the piperidine ring. SAR studies from multiple N-benzylpiperidine series demonstrate that the 3-position acetyl group confers a unique combination of hydrogen-bond acceptor capacity (carbonyl oxygen), conformational rigidity, and stereoelectronic properties distinct from 3-hydroxy, 3-O-acetyl, 4-acetyl, or Cbz-protected variants [1]. In the context of acetylcholinesterase (AChE) inhibitor design—where the N-benzylpiperidine fragment is a validated pharmacophore derived from donepezil—even subtle changes from ketone to ester at the 3-position alter both potency and metabolic stability [1]. Furthermore, the 3-substitution pattern generates a chiral center, meaning that racemic vs. enantiopure procurement has direct consequences for downstream biological activity, as evidenced by the enantioselective incorporation of the (S)-enantiomer in protein crystal structures [2]. These structural nuances preclude simple interchange with regioisomeric (e.g., 1-benzyl-4-acetylpiperidine) or functional-group analogs (e.g., 1-benzyl-3-piperidinol) without altering pharmacological or physicochemical outcomes.

1-(1-Benzylpiperidin-3-yl)ethan-1-one: Quantifiable Differentiation Evidence Against Closest Analogs


Ketone vs. Ester at Piperidine 3-Position: Metabolic and Physicochemical Differentiation

1-(1-Benzylpiperidin-3-yl)ethan-1-one (target ketone) differs fundamentally from the closest studied analog class, 3-O-acetyl-N-benzylpiperidine (ester), in metabolic vulnerability. The ester derivatives are susceptible to plasma and hepatic esterase-mediated hydrolysis, converting them to the 3-hydroxy-N-benzylpiperidine metabolite, which is a distinct chemical entity with different AChE inhibitory properties [1]. The ketone, lacking the ester oxygen bridge, is not a substrate for esterases and thus represents a metabolically orthogonal scaffold. Additionally, while no direct head-to-head AChE IC50 comparison is published for the target ketone, the ester series studied by da Silva et al. (2015) consistently exhibited modest AChE inhibition (IC50 values in the high micromolar range), and the authors concluded that further structural optimization—including replacement of the ester with more stable linkers—was warranted [1].

Metabolic stability AChE inhibitor design Physicochemical property optimization

Hydrogen-Bond Acceptor Capability and Crystallographic Validation: Ketone vs. Alcohol at 3-Position

The (S)-enantiomer of 1-(1-benzylpiperidin-3-yl)ethan-1-one has been validated as a ligand in a high-resolution protein crystal structure (PDB 5CPN, 1.8 Å), where electron density maps demonstrate well-defined occupancy of the ligand within the active site of xenobiotic reductase XenA from Pseudomonas putida [1]. The real-space correlation coefficient (RSCC) of 0.907 for the best-fitted instance indicates excellent agreement between the modeled ligand and experimental electron density, confirming the compound's suitability for structure-based drug design campaigns [1]. In contrast, the 3-hydroxy analog (1-benzyl-3-piperidinol) acts as a hydrogen-bond donor (HBD count = 1), whereas the target ketone has HBD count = 0 and HBA count = 2, fundamentally altering its interaction profile with biological targets [2].

Protein-ligand crystallography Hydrogen bonding Structure-based design

3-Position vs. 4-Position Acetyl Regioisomerism: Conformational and Pharmacophoric Differentiation

The 3-acetyl substitution on the piperidine ring places the ketone in a geometrically distinct orientation relative to the N-benzyl group compared to the 4-acetyl regioisomer. In 3-substituted N-benzylpiperidines, the acetyl group resides at a position that creates a chiral center and positions the carbonyl either axial or equatorial depending on ring conformation, directly influencing the spatial relationship between the hydrogen-bond acceptor (carbonyl) and the aromatic benzyl ring [1]. The 4-acetyl regioisomer (CAS not equivalent) is achiral at the substitution position and presents the acetyl group in a para-like orientation relative to the N-benzyl vector. In N-benzylpiperidine AChE inhibitor SAR, the 3-substitution pattern has been preferred for mimicking the donepezil pharmacophore, where the benzylpiperidine nitrogen and the pendant aromatic group adopt a specific geometry for interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE [1].

Regioisomer comparison Conformational analysis Pharmacophore mapping

N-Benzyl vs. N-Cbz Protection: Synthetic Utility and Downstream Deprotection Compatibility

1-(1-Benzylpiperidin-3-yl)ethan-1-one carries an N-benzyl protecting group that can be removed via catalytic hydrogenolysis (Pd/C, H2) or dissolved metal reduction, conditions that are orthogonal to the 3-acetyl ketone functionality. In contrast, the structurally related N-Cbz analog (benzyl 3-acetylpiperidine-1-carboxylate, CAS 502639-39-6) features a carbamate protecting group that also requires hydrogenolysis but generates different byproducts and may have different stability profiles under acidic or basic reaction conditions . The N-benzyl variant is preferred when the downstream synthetic route involves transformations that are incompatible with the carbamate carbonyl (e.g., strongly nucleophilic reagents that could attack the Cbz group), or when a more lipophilic intermediate (LogP of N-benzyl derivative: ~1.9 vs. N-Cbz derivative: ~1.2 estimated) is desired for extraction and purification purposes [1].

Synthetic intermediate selection Protecting group strategy Orthogonal deprotection

Optimal Procurement and Application Scenarios for 1-(1-Benzylpiperidin-3-yl)ethan-1-one Based on Verified Evidence


Structure-Based Drug Design Leveraging Crystallographically Validated Binding Pose

The (S)-enantiomer of 1-(1-benzylpiperidin-3-yl)ethan-1-one has been co-crystallized with xenobiotic reductase XenA at 1.8 Å resolution (PDB 5CPN), with a real-space correlation coefficient of 0.907 confirming high-quality electron density fit [1]. This provides a rare, experimentally validated binding pose for the N-benzylpiperidine-3-acetyl fragment. Research groups engaged in fragment-based drug discovery or structure-guided optimization of N-benzylpiperidine-containing inhibitors can directly use this structural data to guide the design of hybrid molecules where the 3-acetyl-N-benzylpiperidine moiety serves as a rigid, directional scaffold. The ketone carbonyl provides a well-defined hydrogen-bond acceptor vector that can be exploited for target engagement in computationally guided design workflows.

Metabolically Stable Alternative to 3-O-Acetyl-N-Benzylpiperidine AChE Inhibitor Series

The 3-O-acetyl-N-benzylpiperidine (ester) series has been characterized for AChE inhibition but is limited by esterase-mediated metabolic instability [1]. For medicinal chemistry teams seeking to explore AChE or related CNS targets, 1-(1-benzylpiperidin-3-yl)ethan-1-one provides a metabolically orthogonal ketone scaffold that is not susceptible to esterase hydrolysis. While the ester series reported by da Silva et al. (2015) showed only modest AChE inhibitory activity, the ketone replacement addresses a key metabolic liability, and further optimization through substitution on the benzyl ring or elaboration of the acetyl group may unlock improved potency. This compound is therefore appropriate for hit-to-lead campaigns where metabolic stability is a primary screening criterion.

Chiral Building Block for Asymmetric Synthesis of CNS-Targeted Therapeutics

The compound possesses a chiral center at the piperidine 3-position, and the (S)-enantiomer has been specifically validated in protein crystallography (PDB 5CPN) [1]. For asymmetric synthesis projects targeting neurological disorders—where the N-benzylpiperidine substructure is a privileged pharmacophore derived from donepezil—this compound serves as a chirally defined, rigid intermediate [2]. When procured in enantiopure form, it enables downstream diastereoselective transformations without the need for chiral resolution at later synthetic stages. The benzyl protecting group is removable under standard hydrogenolysis conditions (Pd/C, H2), providing access to the free 3-acetylpiperidine for further N-functionalization.

Regioisomerically Defined Intermediate for Donepezil-Inspired Multi-Target Ligand Design

In the design of multi-target directed ligands (MTDLs) for Alzheimer's disease, the N-benzylpiperidine fragment of donepezil is frequently hybridized with other pharmacophores (e.g., MAO inhibitors, metal chelators, anti-amyloid agents) [1]. 1-(1-Benzylpiperidin-3-yl)ethan-1-one provides the donepezil-inspired N-benzylpiperidine core with the 3-substitution pattern preferred for AChE CAS-PAS dual-site binding, while the acetyl group offers a synthetic handle for further elaboration (e.g., via reductive amination, Grignard addition, or aldol condensation). This regioisomer is specifically suited for MTDL synthesis, as the 4-acetyl analog lacks the conformational chirality and pharmacophoric geometry associated with donepezil's AChE binding mode.

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-3-YL)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.